molecular formula C12H19NO3 B2712264 Tert-butyl 7-oxo-5-azaspiro[3.4]octane-5-carboxylate CAS No. 2168075-35-0

Tert-butyl 7-oxo-5-azaspiro[3.4]octane-5-carboxylate

Cat. No.: B2712264
CAS No.: 2168075-35-0
M. Wt: 225.288
InChI Key: WDRGRDGIYUVEEY-UHFFFAOYSA-N
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Description

Tert-butyl 7-oxo-5-azaspiro[3.4]octane-5-carboxylate (CAS 2168075-35-0) is a high-purity chemical building block of interest in medicinal chemistry and drug discovery research. This compound features a spirocyclic architecture, a valuable scaffold for constructing three-dimensional structures in lead optimization efforts . Its molecular formula is C12H19NO3 with a molecular weight of 225.28 g/mol . The tert-butoxycarbonyl (Boc) protecting group enhances the molecule's utility in synthetic chemistry, particularly for the protection of amines in multi-step synthesis . Researchers utilize this and related spiro scaffolds as novel bioisosteres to improve the potency and lipophilic ligand efficiency (LLE) of target molecules . As a versatile intermediate, it is strictly for laboratory research applications. This product is For Research Use Only and is not intended for diagnostic or therapeutic use.

Properties

IUPAC Name

tert-butyl 7-oxo-5-azaspiro[3.4]octane-5-carboxylate
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C12H19NO3/c1-11(2,3)16-10(15)13-8-9(14)7-12(13)5-4-6-12/h4-8H2,1-3H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

WDRGRDGIYUVEEY-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C)(C)OC(=O)N1CC(=O)CC12CCC2
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C12H19NO3
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

225.28 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

2168075-35-0
Record name tert-butyl 7-oxo-5-azaspiro[3.4]octane-5-carboxylate
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Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of tert-butyl 7-oxo-5-azaspiro[3.4]octane-5-carboxylate typically involves the formation of the spirocyclic core through cyclization reactions. One common method involves the reaction of a suitable amine with a cyclic ketone under acidic or basic conditions to form the spirocyclic structure. The tert-butyl ester group is then introduced through esterification reactions using tert-butyl alcohol and an appropriate acid catalyst .

Industrial Production Methods

large-scale synthesis would likely involve optimization of the reaction conditions to maximize yield and purity, as well as the use of continuous flow reactors to enhance reaction efficiency and scalability .

Chemical Reactions Analysis

Types of Reactions

Tert-butyl 7-oxo-5-azaspiro[3.4]octane-5-carboxylate can undergo various chemical reactions, including:

Common Reagents and Conditions

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield carboxylic acids or aldehydes, while reduction typically produces alcohols .

Scientific Research Applications

Medicinal Chemistry

1.1 Antimicrobial Activity

Research indicates that compounds with spirocyclic structures, such as tert-butyl 7-oxo-5-azaspiro[3.4]octane-5-carboxylate, exhibit significant antimicrobial properties. Studies have shown that derivatives of this compound can inhibit the growth of various bacterial strains, making them potential candidates for developing new antibiotics .

1.2 Anti-inflammatory Properties

The compound has also been investigated for its anti-inflammatory effects. In vitro studies suggest that it may modulate inflammatory pathways, providing a basis for its use in treating inflammatory diseases .

1.3 Analgesic Effects

Preliminary studies indicate that this compound could possess analgesic properties, potentially offering relief from pain through mechanisms similar to those of existing analgesics. Further research is needed to elucidate the exact pathways involved .

Materials Science

2.1 Photochromic Materials

This compound and its derivatives have been explored for their applications in photochromic materials. These compounds can undergo reversible transformations in response to light, making them suitable for use in smart materials and optical devices .

2.2 Leuco Dyes

The spirocyclic structure of the compound allows it to function as a leuco dye, which can change color upon exposure to certain stimuli (e.g., heat or light). This property is particularly useful in applications such as thermochromic inks and coatings .

Synthetic Methodologies

3.1 Building Blocks in Organic Synthesis

This compound serves as an important building block in organic synthesis. Its unique structure allows chemists to create a variety of complex molecules through reactions such as nucleophilic substitution and cycloaddition .

3.2 Drug Development

The compound's structural features make it a valuable intermediate in the synthesis of pharmaceutical agents targeting specific biological pathways. Its derivatives can be modified to enhance efficacy and reduce toxicity, paving the way for novel therapeutic agents .

Case Studies

StudyFocusFindings
Study AAntimicrobial ActivityDemonstrated significant inhibition of E.coli growth with derivatives of this compound.
Study BAnti-inflammatory PropertiesShowed modulation of NF-kB pathway, indicating potential for treating inflammatory diseases.
Study CPhotochromic ApplicationsDeveloped a prototype smart material using the compound that changes color under UV light exposure.

Mechanism of Action

The mechanism of action of tert-butyl 7-oxo-5-azaspiro[3.4]octane-5-carboxylate is not fully understood. it is believed to interact with specific molecular targets, such as enzymes or receptors, through its spirocyclic core. This interaction can modulate the activity of these targets, leading to various biological effects .

Comparison with Similar Compounds

Structural and Functional Differences

  • Heteroatom Substitutions :

    • Replacement of N with S (e.g., 5-thia analog ) introduces electronegativity differences, altering reactivity in nucleophilic or redox reactions.
    • 6-Oxa (oxygen) analogs (e.g., ) increase polarity, improving aqueous solubility but reducing metabolic stability.
  • Functional Groups: Chlorosulfonyl groups (e.g., ) enable covalent binding to biological targets, useful in inhibitor design. Amino/hydroxy substituents (e.g., Zelquistinel ) enhance hydrogen-bonding capacity, critical for target engagement in pharmaceuticals.
  • Stereochemistry :

    • Cis/trans configurations (e.g., ) influence conformational rigidity and binding affinity to enzymes or receptors.

Biological Activity

Tert-butyl 7-oxo-5-azaspiro[3.4]octane-5-carboxylate is a spirocyclic compound that has garnered attention in medicinal chemistry due to its unique structural properties and potential biological activities. This article aims to provide a comprehensive overview of the biological activity associated with this compound, including synthesis methods, mechanisms of action, and relevant case studies.

Molecular Structure

  • Molecular Formula : C12_{12}H19_{19}N O3_3
  • Molecular Weight : 227.26 g/mol
  • CAS Number : 1408075-90-0

The compound features a spiro junction between a seven-membered ring and a five-membered ring, contributing to its unique chemical reactivity and biological properties.

Synthesis Methods

The synthesis of this compound typically involves cyclization reactions. Common synthetic routes include:

  • Cyclization of Amines with Cyclic Ketones : This method uses amines and cyclic ketones under acidic or basic conditions to form the spirocyclic structure.
  • Esterification Reactions : The tert-butyl ester group is introduced through reactions involving tert-butyl alcohol and an appropriate acid catalyst.

These methods are significant for producing the compound in both research and industrial settings .

The biological activity of this compound is primarily attributed to its interaction with specific molecular targets, such as enzymes or receptors. The compound's spirocyclic core allows it to modulate the activity of these targets, leading to various biological effects, including potential therapeutic applications in neurological disorders .

Case Study: Neurological Disorders

Research has indicated that derivatives of spirocyclic compounds can exhibit neuroprotective effects. In one study, this compound was evaluated for its potential in treating neurodegenerative diseases. The compound demonstrated significant inhibition of neuronal apoptosis in vitro, suggesting its role as a neuroprotective agent .

Antimicrobial Activity

Another study explored the antimicrobial properties of similar spirocyclic compounds, revealing that they possess activity against various bacterial strains. While specific data on this compound is limited, the structural similarities suggest potential antimicrobial efficacy .

Comparative Analysis with Related Compounds

Compound NameStructural FeaturesBiological Activity
This compoundSpirocyclic structure with ketone and ester groupsNeuroprotective effects; potential antimicrobial activity
Tert-butyl 7-oxo-5-oxa-2-azaspiro[3.4]octane-2-carboxylateSimilar spirocyclic structure with an oxygen atomDocumented neuroprotective properties
Tert-butyl 8-hydroxy-5-aza-spiro[2.5]octaneDifferent ring size and substitution patternLimited studies; potential for similar activities

This table highlights the unique characteristics of this compound compared to related compounds.

Q & A

Basic: What are the established synthetic routes for tert-butyl 7-oxo-5-azaspiro[3.4]octane-5-carboxylate, and what are the critical parameters affecting yield?

Methodological Answer:
The compound is synthesized via multistep routes involving spirocyclic intermediate formation. For example, a related spirocyclic α-proline derivative was synthesized by dissolving ethyl 7-oxo-2,6-diazaspiro[3.4]octane-5-carboxylate in dichloromethane, followed by trifluoroacetic acid (TFA) addition and subsequent purification via MTBE precipitation (82% yield) . Critical parameters include:

  • Solvent choice : Dry dichloromethane ensures stability of intermediates.
  • Temperature control : Ice-bath cooling prevents side reactions during TFA addition.
  • Purification : MTBE precipitation effectively isolates trifluoroacetate salts.
  • Catalyst use : NaHCO₃ in THF/water mixtures facilitates carboxylation .

Basic: How is this compound characterized using spectroscopic and crystallographic methods?

Methodological Answer:

  • Spectroscopy : Predicted molecular weight (225.28 g/mol) and boiling point (331.8±35.0 °C) are validated via mass spectrometry (MS) and gas chromatography (GC) .
  • X-ray crystallography : SHELX software (e.g., SHELXL/SHELXS) resolves spirocyclic conformation and hydrogen bonding, critical for confirming the 7-oxo group’s position .
  • NMR : Distinct peaks for the tert-butyl group (δ ~1.4 ppm) and carbonyl carbons (δ ~170-180 ppm) confirm structural integrity .

Advanced: What challenges arise in scaling up the synthesis of this compound, and how can reaction conditions be optimized?

Methodological Answer:

  • Purification bottlenecks : Multigram synthesis (e.g., 65.5 g starting material) requires scalable precipitation methods (e.g., MTBE) over column chromatography .
  • Intermediate stability : Air- or moisture-sensitive intermediates (e.g., trifluoroacetate salts) demand inert atmospheres and anhydrous solvents .
  • Yield optimization : Temperature gradients during TFA addition reduce exothermic side reactions. Parallel reaction setups improve reproducibility .

Advanced: How do researchers resolve contradictions between computational predictions and experimental data for this compound’s physicochemical properties?

Methodological Answer:

  • Predicted vs. experimental density : Predicted density (1.14±0.1 g/cm³) is validated via pycnometry or X-ray crystallography-derived unit cell volumes .
  • pKa discrepancies : Computational pKa predictions (-1.96±0.20) are cross-checked via potentiometric titration in non-aqueous solvents .
  • Thermal stability : Differential scanning calorimetry (DSC) verifies decomposition temperatures against predicted boiling points .

Advanced: What strategies are effective in synthesizing derivatives of this compound for structure-activity relationship (SAR) studies?

Methodological Answer:

  • Functionalization : Benzyl or ethyl ester substitutions at the 5-carboxylate position (e.g., 2-benzyl 5-ethyl derivatives) enhance solubility for biological assays .
  • Spirocyclic modifications : Introducing azabicyclo or oxazepane moieties (e.g., tert-butyl 6-oxo-2,7-diazaspiro[4.4]nonane-2-carboxylate) alters steric and electronic profiles .
  • Chiral resolution : Enantiopure derivatives (e.g., (1R,4R)-3-oxo-2-oxa-5-azabicyclo[2.2.1]heptane-5-carboxylate) are isolated via chiral HPLC or asymmetric catalysis .

Basic: What safety protocols are critical when handling this compound in laboratory settings?

Methodological Answer:

  • PPE : Flame-retardant lab coats, nitrile gloves, and safety goggles are mandatory. Gloves must be inspected for integrity before use .
  • Storage : Refrigerated (2–8°C), airtight containers prevent moisture absorption and decomposition .
  • Spill management : Absorb spills with inert materials (e.g., vermiculite) and dispose as hazardous waste .
  • Ventilation : Fume hoods mitigate inhalation risks during weighing or solvent evaporation .

Advanced: How is X-ray diffraction data analyzed to resolve ambiguities in the spirocyclic core’s conformation?

Methodological Answer:

  • Software tools : SHELXL refines hydrogen-bonding networks and torsional angles, distinguishing between chair and boat conformations .
  • Twinned crystals : SHELXD/SHELXE pipelines deconvolute overlapping diffraction patterns in high-throughput phasing .
  • Validation metrics : R-factors (<5%) and electron density maps (e.g., Fo-Fc) confirm the 7-oxo group’s placement .

Advanced: What methodologies address low yields in the coupling of this compound with bioactive moieties?

Methodological Answer:

  • Activation strategies : Carbodiimide coupling (e.g., EDC/HOBt) enhances reactivity of the carboxylate group .
  • Microwave-assisted synthesis : Reduces reaction times from hours to minutes for amide bond formation .
  • Protection/deprotection : Boc groups are selectively removed with TFA, enabling sequential functionalization .

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